N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 5-(4-fluorophenyl)furan-2-ylmethyl moiety.
Properties
Molecular Formula |
C20H24FNO4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]pentanamide |
InChI |
InChI=1S/C20H24FNO4S/c1-2-3-4-20(23)22(17-11-12-27(24,25)14-17)13-18-9-10-19(26-18)15-5-7-16(21)8-6-15/h5-10,17H,2-4,11-14H2,1H3 |
InChI Key |
ZKOHGMGAZXYHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.
Substitution: The fluorophenyl and furan groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing furan and thiophene moieties. A study on related furan derivatives showed promising cytotoxicity against hypoxic cancer cells, suggesting that the structural characteristics of these compounds could be harnessed for targeted cancer therapies . The incorporation of fluorinated phenyl groups enhances the biological activity of these compounds, making them suitable candidates for further development in oncology.
Antimicrobial Properties
Furan-based compounds have exhibited significant antimicrobial activity. For instance, derivatives synthesized from furan have been tested against various strains of bacteria and fungi, demonstrating effective inhibition zones, particularly against Helicobacter pylori and Candida albicans . The presence of the thiophene ring in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide may enhance its antimicrobial efficacy through unique mechanisms of action.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the combination of thiophene and furan rings contributes to enhanced pharmacological profiles. The electron-withdrawing fluorine atom on the phenyl group increases the compound's reactivity and interaction with biological targets, which is crucial for its medicinal properties .
In Silico Studies
Computational studies have been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies help to elucidate the pharmacokinetics and pharmacodynamics associated with this compound, providing insights into its potential therapeutic applications .
Synthesis and Evaluation
A series of related compounds were synthesized and evaluated for their antidepressant and anxiolytic effects through various behavioral tests in animal models. One notable derivative demonstrated significant activity through monoamine oxidase (MAO) inhibition without notable neurotoxicity . This suggests that modifications to the core structure can yield compounds with desirable therapeutic profiles.
Clinical Relevance
The clinical relevance of this compound is supported by its potential use in treating conditions such as anxiety disorders and certain types of cancer. Ongoing research aims to explore its efficacy in clinical settings, emphasizing the need for further investigation into its safety and effectiveness .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Table 1: Comparison of Tetrahydrothiophen-3-yl Dioxid Derivatives
Fluorophenyl-Substituted Heterocycles
- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide: This compound () features a furopyridine scaffold with a 4-fluorophenyl group. The trifluoroethylamino group enhances electronegativity, which may improve binding to hydrophobic enzyme pockets compared to the target compound’s simpler furan system .
Table 2: Fluorophenyl Heterocycle Derivatives
Pentanamide and Acetamide Derivatives
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide :
This compound () has a pentanamide backbone with a dioxoisoindolinyl group. The pyridin-2-yl sulfamoyl substituent increases molecular weight (493.53 g/mol) and may enhance solubility in polar solvents compared to the target compound’s simpler structure . - Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
A pesticide with a benzamide core and trifluoromethyl group, highlighting how structural analogs can diverge in application despite shared amide functionalities .
Table 3: Pentanamide/Acetamide-Based Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those in and , where carboxamide formation uses reagents like tetramethylisouronium hexafluorophosphate .
- Structure-Activity Relationships (SAR): The 4-fluorophenyl group in the target compound may improve metabolic stability over non-fluorinated analogs, as seen in fluorinated pharmaceuticals . However, the absence of pyridine or pyrimidine rings (cf. ) could limit its binding versatility.
- Physicochemical Properties : The target compound’s molecular weight (436.49 g/mol) and sulfone group suggest moderate solubility in polar solvents, contrasting with higher-weight analogs in .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a tetrahydrothiophene ring and a furan moiety. Its molecular formula is , and it has a molecular weight of approximately 330.45 g/mol. The presence of both fluorine and sulfur in its structure suggests potential interactions with biological systems, which may contribute to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. For example, studies on tetrahydrothiophene derivatives have shown their ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activities
| Compound Type | Cell Lines Tested | Mechanism of Action | Reference |
|---|---|---|---|
| Tetrahydrothiophene Derivatives | MCF-7, HeLa | Apoptosis Induction | |
| Furan Derivatives | A549, HT-29 | Cell Cycle Arrest |
Neuroprotective Effects
The compound may also possess neuroprotective properties. Similar compounds have been studied for their ability to inhibit β-secretase (BACE) enzymes, which are implicated in Alzheimer's disease. Inhibiting these enzymes can reduce amyloid plaque formation in the brain, potentially slowing the progression of neurodegenerative diseases .
Table 2: Neuroprotective Activity
| Compound Type | Target Enzyme | Effect | Reference |
|---|---|---|---|
| BACE Inhibitors | BACE1/BACE2 | Reduced Amyloid Plaque Formation | |
| Tetrahydrothiophene Derivatives | Various Enzymes | Neuroprotection in Models |
Case Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated the effects of a related tetrahydrothiophene derivative on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that this class of compounds could be developed into effective anticancer agents.
Case Study 2: Neuroprotective Effects in Alzheimer's Models
In an animal model of Alzheimer's disease, administration of a BACE inhibitor derived from tetrahydrothiophene showed a marked decrease in cognitive decline and amyloid burden compared to control groups. This indicates potential therapeutic applications for similar compounds in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
